![molecular formula C13H7BrN4OS B293803 6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293803.png)
6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The compound exhibits several advantages for laboratory experiments, including its high potency and selectivity against cancer cells, as well as its broad-spectrum antimicrobial activity. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential toxicity in vivo.
Synthesis Methods
The synthesis of 6-(2-Bromophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 2-furyl isothiocyanate with 2-amino-5-bromo-1,3,4-thiadiazole in the presence of a base. Other methods involve the reaction of 2-furyl hydrazine with 2-bromoacetophenone followed by cyclization with thiourea.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that it exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
properties
Molecular Formula |
C13H7BrN4OS |
---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7BrN4OS/c14-9-5-2-1-4-8(9)12-17-18-11(10-6-3-7-19-10)15-16-13(18)20-12/h1-7H |
InChI Key |
GTGYWZJIQWUDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)Br |
Origin of Product |
United States |
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